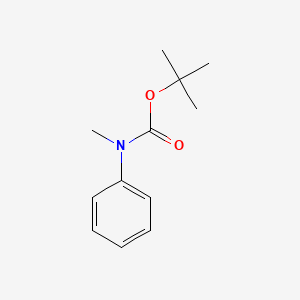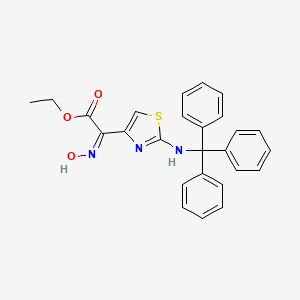
1-(2-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as EPPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to possess various biochemical and physiological properties that make it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Enzyme Inhibition and Anticancer Potential
Research has identified certain urea derivatives, including compounds similar to 1-(2-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, as potential enzyme inhibitors with anticancer activities. For instance, a study on urea derivatives highlighted their role in inhibiting enzymes like urease and β-glucuronidase, with some compounds also showing in vitro anticancer activity against a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of related urea compounds are crucial for understanding their potential applications. For example, the stereochemical determination of a metabolite of a potent PI3 kinase inhibitor, which is structurally similar to 1-(2-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, has been detailed, providing insights into the stereoselective synthesis of these compounds (Chen et al., 2010).
Hydrogel Formation and Physical Properties
Certain urea derivatives have been studied for their ability to form hydrogels, which are useful in various applications including drug delivery. A study explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, and how the physical properties of these gels can be tuned by altering the anions present (Lloyd & Steed, 2011).
Pharmaceutical Intermediates
These urea derivatives can also serve as intermediates in the synthesis of pharmaceuticals. For example, research on the synthesis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, a key intermediate in anticoagulant synthesis, reveals the importance of such compounds in medicinal chemistry (Wang et al., 2017).
Neuropharmacology
Some urea derivatives have shown potential in neuropharmacology. For instance, research on Orexin-1 receptor mechanisms involving similar compounds suggests their role in modulating behaviors like compulsive food consumption, which can be critical in understanding eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18-7-5-4-6-17(18)22-20(25)21-14-12-19(24)23(13-14)15-8-10-16(26-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLZYZTJYHFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2587574.png)


![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)





![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)
